Fap-IN-2 (tfa)
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Overview
Description
FAP-IN-2 (TFA) is a derivative of fibroblast activation protein inhibitors, specifically designed for tumor imaging. It is a 99m technetium-labeled isonitrile-containing compound that targets fibroblast activation protein, which is overexpressed in tumor stroma and in lesions of many other diseases characterized by tissue remodeling .
Preparation Methods
The preparation of FAP-IN-2 (TFA) involves the synthesis of a technetium-99m-labeled isonitrile-containing fibroblast activation protein inhibitor derivative. The synthetic route includes the use of squaric acid as a linker unit, coupled with bifunctional chelators such as DOTA and DATA 5m . The reaction conditions typically involve low temperatures to facilitate the labeling process, making it suitable for ‘instant kit-type’ labeling .
Chemical Reactions Analysis
FAP-IN-2 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the isonitrile group.
Substitution: Substitution reactions are common, especially involving the isonitrile group, which can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
FAP-IN-2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeled compound for studying chemical reactions and mechanisms.
Biology: Employed in biological studies to investigate the role of fibroblast activation protein in various diseases.
Industry: Applied in the development of new radiopharmaceuticals for diagnostic and therapeutic purposes.
Mechanism of Action
FAP-IN-2 (TFA) exerts its effects by targeting fibroblast activation protein, a proline-selective serine protease overexpressed in tumor stroma. The compound binds to fibroblast activation protein, allowing for the visualization of tumors through imaging techniques. The molecular targets and pathways involved include the inhibition of fibroblast activation protein activity, leading to reduced tumor growth and progression .
Comparison with Similar Compounds
FAP-IN-2 (TFA) is unique compared to other fibroblast activation protein inhibitors due to its 99m technetium labeling, which enhances its imaging capabilities. Similar compounds include:
UAMC1110: A potent fibroblast activation protein inhibitor with low nanomolar affinity.
DOTA.SA.FAPi: A squaric acid-containing bifunctional chelator-based fibroblast activation protein inhibitor.
DATA 5m.SA.FAPi: Another squaric acid-containing bifunctional chelator-based fibroblast activation protein inhibitor.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Biological Activity
Fibroblast activation protein (FAP) is a serine protease that has garnered significant attention in cancer research due to its overexpression in various tumors and its involvement in the tumor microenvironment (TME). Fap-IN-2 (tfa) is a selective inhibitor of FAP, and its biological activity is being explored for potential therapeutic applications, particularly in oncology.
Overview of FAP and Its Role in Cancer
FAP is predominantly expressed in activated fibroblasts, such as cancer-associated fibroblasts (CAFs), and plays a critical role in ECM remodeling, tumor growth, and metastasis. The enzyme exhibits dual enzymatic activities: dipeptidyl peptidase and prolyl endopeptidase, which contribute to its function in the TME . Inhibiting FAP can disrupt these processes, making it a promising target for cancer therapy.
Fap-IN-2 (tfa) specifically inhibits the enzymatic activity of FAP, thereby reducing its contributions to tumor progression. The compound's mechanism includes:
- Selective Binding : Fap-IN-2 (tfa) binds to the active site of FAP, preventing substrate access and subsequent enzymatic activity.
- Impact on Tumor Microenvironment : By inhibiting FAP, Fap-IN-2 (tfa) may alter the TME, affecting tumor cell proliferation and survival.
Preclinical Studies
Recent studies have evaluated the efficacy of Fap-IN-2 (tfa) in various preclinical models:
- Tumor Uptake Studies : In a xenograft mouse model, radiolabeled versions of FAP inhibitors demonstrated significant tumor uptake, indicating that Fap-IN-2 (tfa) could enhance the delivery of therapeutic agents to FAP-expressing tumors .
- Metabolic Impact : Research has shown that inhibition of FAP can lead to metabolic changes in animal models, including decreased blood glucose levels and improved insulin sensitivity . These findings suggest that Fap-IN-2 (tfa) may not only target tumors but also influence metabolic pathways.
- Case Study - Efficacy in Specific Tumors : A study involving medullary thyroid cancer patients indicated that novel FAP inhibitors like Fap-IN-2 (tfa) could provide better targeting and reduced off-target effects compared to traditional therapies .
Table 1: In Vivo Efficacy of Fap-IN-2 (tfa)
Future Directions
The potential applications of Fap-IN-2 (tfa) extend beyond oncology:
- Combination Therapies : Future research may focus on combining Fap-IN-2 (tfa) with other therapeutic agents to enhance overall efficacy against tumors.
- Clinical Trials : Ongoing and future clinical trials will be crucial for assessing the safety and effectiveness of Fap-IN-2 (tfa) in humans.
Properties
Molecular Formula |
C26H29F5N6O5 |
---|---|
Molecular Weight |
600.5 g/mol |
IUPAC Name |
N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]-6-(3-piperazin-1-ylpropoxy)quinoline-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H28F2N6O3.C2HF3O2/c25-24(26)13-17(14-27)32(16-24)22(33)15-30-23(34)19-4-5-29-21-3-2-18(12-20(19)21)35-11-1-8-31-9-6-28-7-10-31;3-2(4,5)1(6)7/h2-5,12,17,28H,1,6-11,13,15-16H2,(H,30,34);(H,6,7)/t17-;/m0./s1 |
InChI Key |
TYDHVTMHYMZCSO-LMOVPXPDSA-N |
Isomeric SMILES |
C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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